molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6

[Ir[dF(CF3)2ppy]2(bpy)]PF6

Cat. No. B2904463
CAS RN: 1092775-62-6
M. Wt: 1009.712
InChI Key: RODHEFXROWUVKL-UHFFFAOYSA-N
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Description

[Ir[dF(CF3)2ppy]2(bpy)]PF6 is a cyclometalated iridium (III) complex . It has been used in visible-light mediated photocatalytic organic transformations .


Synthesis Analysis

The synthesis of This compound involves several steps. The compound can be synthesized from 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of This compound is complex. It is a cyclometalated iridium (III) complex . More details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

This compound has been used in visible-light mediated photocatalytic organic transformations . It has been used to achieve late-stage incorporation of alkyl groups to a variety of biologically active heterocycles . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

This compound is a powder . Its empirical formula is C34H18F16IrN4P and its molecular weight is 1009.70 . More details about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

  • Photocatalytic Oxidation of Silicon Compounds : The compound has been utilized as a photocatalyst in the oxidation of hypervalent bis-catecholato silicon compounds, resulting in the generation of various alkyl radicals. This process is significant for engaging in various intermolecular homolytic reactions, especially when combined with nickel-catalyzed cross-coupling reactions (Corcé et al., 2015).

  • Radiodynamic Therapy and Radiotherapy Applications : In the field of biomedical applications, novel nanoscale metal-organic layers (nMOLs) containing this compound have been developed. These nMOLs are used for radiodynamic therapy (RDT) and radiotherapy (RT), exhibiting high efficiency in tumor regression at low X-ray doses (Lan et al., 2018).

  • Photoredox Catalysis in Organic Synthesis : The compound serves as a photoredox catalyst in organic synthesis, facilitating the alkyl- and aryl-thioalkylation of olefins. This photocatalytic method provides a simple and efficient way to produce a range of alkylsulfides (Li et al., 2015).

  • Hydrogen Production and Electroluminescent Devices : Research has demonstrated the compound's utility in the photoinduced reduction of water to hydrogen and in the fabrication of single-layer electroluminescent devices. These applications highlight its potential in renewable energy and display technologies (Lowry et al., 2005).

  • Photocatalyst Synthesis and Application : It has been used in the synthesis of visible-light-activated photoredox catalysts, which are significant in a range of transformations in drug discovery and degradation of biological polymers (Kelly et al., 2017).

  • Light-Emitting Electrochemical Cells : This compound has been employed in the synthesis of cationic iridium complexes for use in efficient light-emitting electrochemical cells (LECs). Its ability to produce green to blue-green emission makes it a valuable component in the development of LECs (Yu et al., 2021).

  • Charge Recombination in Photoredox Reactions : The compound has been modified to include a benzimidazole-phenol ligand, significantly slowing the charge recombination rate in photocatalytic reactions, thereby increasing reaction quantum efficiency (Sayre et al., 2021).

Safety and Hazards

The safety and hazards of [Ir[dF(CF3)2ppy]2(bpy)]PF6 are not fully detailed in the available resources. For more information, please refer to the referenced papers .

Future Directions

The future directions of [Ir[dF(CF3)2ppy]2(bpy)]PF6 involve its potential use in visible-light mediated photocatalytic organic transformations . More research is needed to fully understand its potential applications and benefits .

properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOYCTPYBIAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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